molecular formula C52H81NO13 B1142056 28-O-Methyl-rapamycin CAS No. 159351-88-9

28-O-Methyl-rapamycin

カタログ番号 B1142056
CAS番号: 159351-88-9
分子量: 928.2 g/mol
InChIキー: TXZXMCLTSBPVQD-JQEUAWNDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

28-O-Methyl-rapamycin (28-OMR) is an analog of rapamycin, an immunosuppressant drug used to prevent organ transplants from being rejected. 28-OMR has been shown to have a variety of potential applications in the fields of medicine, biochemistry, and physiology, and is being studied for its potential to treat a variety of diseases, including cancer, diabetes, and Alzheimer’s.

科学的研究の応用

  • Binding Affinity and Structural Impact : 28-O-Methyl-rapamycin binds to FKBP12 with a comparable affinity to rapamycin but shows significantly reduced immunosuppressive activity. This is attributed to structural changes induced by the 28-O-methyl group, affecting the orientation of the cyclohexyl moiety and resulting in the loss of two intermolecular hydrogen bonds in the FKBP12−rapamycin complex (Kallen, Sedrani, & Cottens, 1996).

  • Cancer Therapy and Immune System Modulation : Research indicates that combining mTOR inhibitors like rapamycin with rapamycin-resistant T cells could be effective in tumor elimination. This approach takes advantage of rapalogs’ ability to reverse tumor-intrinsic immune evasion mechanisms while maintaining T cell activity (Huye et al., 2011).

  • Bioavailability and Inhibition of Cellular Processes : A study on novel, selective, and ATP-competitive mTOR inhibitors based on a benzoxazepine scaffold, including compound 28 (XL388), highlights their role in inhibiting cellular phosphorylation of mTOR complex 1 and 2 substrates. These inhibitors display good pharmacokinetics and oral exposure, suggesting potential for therapeutic applications (Takeuchi et al., 2013).

  • Impact of Glycosylation on Bioactivity : Glycosylation of rapamycin, specifically at C-28 or C-40, has been shown to significantly improve water solubility and reduce cytotoxicity while also affecting its antifungal, antitumor, and immunosuppression bioactivities. This indicates that modifications at the C-28 position of rapamycin can substantially alter its biological effects (Zhang et al., 2020).

  • mTORC2 Assembly and Akt/PKB Modulation : Prolonged treatment with rapamycin inhibits mTORC2 assembly and reduces the levels of Akt/PKB signaling in many cell types. This suggests a potential mechanism for rapamycin’s proapoptotic and antitumor effects (Sarbassov et al., 2006).

  • Nutrient Sensing and Cell Growth : Rapamycin, by inhibiting TOR kinases, plays a significant role in nutrient sensing and cell growth, impacting processes like transcription and translation in response to growth-promoting signals (Rohde, Heitman, & Cárdenas, 2001).

  • Expansion of Regulatory T Cells : Rapamycin selectively expands CD4+CD25+FoxP3+ regulatory T cells, which are crucial for inducing and maintaining peripheral tolerance. This property could be harnessed for ex vivo cellular therapy in T-cell-mediated diseases (Battaglia, Stabilini, & Roncarolo, 2005).

作用機序

Target of Action

The primary target of 28-O-Methyl-rapamycin is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival . It is the catalytic subunit of two structurally distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .

Mode of Action

This compound, like its parent compound rapamycin, inhibits mTOR by binding to its intracellular receptor, FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTOR’s kinase activity . This interaction results in the suppression of mTOR signaling, thereby affecting various cellular processes controlled by mTOR .

Biochemical Pathways

The inhibition of mTOR by this compound affects several biochemical pathways. mTOR is a key regulator of different pathways, including protein synthesis, ribosome biogenesis, autophagy, and metabolism . By inhibiting mTOR, this compound can modulate these pathways, leading to changes in cell growth and proliferation .

Pharmacokinetics

For instance, in a study involving dogs, rapamycin was administered intramuscularly, and whole blood pharmacokinetic sampling was performed for 48 hours

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of mTOR. This can lead to a decrease in protein synthesis and cell proliferation, and an increase in autophagy . These effects can have therapeutic potentials, including immunosuppressive, antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 28-O-Methyl-rapamycin involves the introduction of a methyl group at the 28th position of the rapamycin molecule. This can be achieved through a series of chemical reactions that involve protection, deprotection, and substitution steps.", "Starting Materials": [ "Rapamycin", "Methanol", "Sodium hydride", "Methyl iodide", "Methanesulfonic acid", "Acetic anhydride", "Pyridine", "Chlorotrimethylsilane", "Triethylamine", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Protection of the hydroxyl group at position 28 using methanesulfonic acid and acetic anhydride", "Deprotection of the hydroxyl group at position 31 using sodium hydride in methanol", "Substitution of the deprotected hydroxyl group at position 28 with a methyl group using methyl iodide and pyridine", "Protection of the hydroxyl group at position 11 using chlorotrimethylsilane and triethylamine", "Deprotection of the hydroxyl group at position 42 using sodium hydride in tetrahydrofuran", "Final deprotection of the hydroxyl groups at positions 13, 15, 23, and 37 using sodium hydride in methanol and water" ] }

CAS番号

159351-88-9

分子式

C52H81NO13

分子量

928.2 g/mol

IUPAC名

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C52H81NO13/c1-31-17-13-12-14-18-32(2)43(61-8)29-39-22-20-37(7)52(60,66-39)49(57)50(58)53-24-16-15-19-40(53)51(59)65-44(34(4)27-38-21-23-41(54)45(28-38)62-9)30-42(55)33(3)26-36(6)47(63-10)48(64-11)46(56)35(5)25-31/h12-14,17-18,26,31,33-35,37-41,43-45,47-48,54,60H,15-16,19-25,27-30H2,1-11H3/b14-12+,17-13+,32-18+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41-,43+,44+,45-,47-,48+,52-/m1/s1

InChIキー

TXZXMCLTSBPVQD-JQEUAWNDSA-N

異性体SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)OC)OC)C)C)/C)OC

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC

正規SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC

同義語

23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine Rapamycin Deriv.; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。